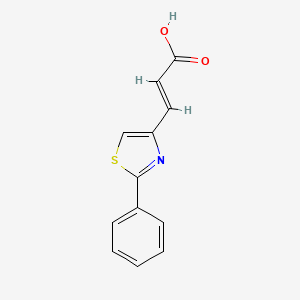

3-(2-Phenylthiazol-4-yl)acrylic acid

Description

Overview of Thiazole (B1198619) Chemistry in Chemical Research

Thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, is a versatile and crucial scaffold in medicinal and chemical research. nih.goveurekaselect.comglobalresearchonline.net The unique electronic distribution and aromaticity conferred by these heteroatoms allow thiazole to undergo a variety of chemical reactions, making it a valuable building block in organic synthesis. nbinno.com The thiazole ring is a key component in numerous naturally occurring and synthetic compounds with a wide spectrum of biological activities. eurekaselect.com

Classic synthetic methodologies such as the Hantzsch thiazole synthesis and the Cook-Heilbron synthesis have provided robust pathways to a diverse range of thiazole structures. nbinno.com This accessibility has facilitated extensive research into the modification of the thiazole ring to produce new chemical entities with tailored properties. nih.govglobalresearchonline.net Consequently, thiazole derivatives have been a subject of intense investigation for their potential applications in pharmaceuticals, agrochemicals, and materials science. nbinno.comnih.gov

Importance of the Acrylic Acid Moiety in Organic Synthesis and Bioactive Structures

Acrylic acid, the simplest unsaturated carboxylic acid, is a highly valuable commodity in the chemical industry. study.com Its structure, featuring a vinyl group directly attached to a carboxylic acid terminus, allows it to undergo reactions typical of both a carboxylic acid and an alkene. wikipedia.org The ability of acrylic acid and its esters to readily polymerize or co-polymerize is fundamental to the production of a wide array of materials, including plastics, coatings, and adhesives. wikipedia.orgyoutube.com

Current Research Trends in Phenylthiazole-Based Compounds

The incorporation of a phenyl group into the thiazole ring system gives rise to phenylthiazole derivatives, a class of compounds that has demonstrated a remarkable range of biological activities. Current research is actively exploring the potential of these compounds in various therapeutic areas. For instance, new phenylthiazole derivatives are being synthesized and evaluated for their antibacterial and antifungal properties, with some showing significant activity compared to standard drugs. researchgate.net

Recent studies have also focused on the development of phenylthiazole-containing compounds as potential anticancer agents, with some derivatives exhibiting promising cytotoxicity against various cancer cell lines. nih.gov Furthermore, researchers are investigating the role of phenylthiazoles as inhibitors of enzymes such as Sortase A, which is involved in bacterial virulence, and cholinesterases, which are targets for the treatment of neurodegenerative diseases. mdpi.comresearchgate.net The structure-activity relationship (SAR) analysis of these compounds is a key aspect of this research, aiming to optimize their biological efficacy. nih.gov The versatility of the phenylthiazole scaffold continues to make it a promising area for the discovery of new therapeutic agents. mdpi.comresearchgate.net

Scope and Research Objectives for 3-(2-Phenylthiazol-4-yl)acrylic Acid

The specific compound, this compound, combines the key structural features of a phenylthiazole core and an acrylic acid side chain. This unique combination suggests the potential for interesting biological and chemical properties. The primary research objectives for this compound would be to:

Develop efficient and scalable synthetic routes to this compound and its derivatives.

Thoroughly characterize its chemical and physical properties.

Investigate its potential biological activities across a range of therapeutic targets, building upon the known activities of related phenylthiazole and acrylic acid-containing molecules.

Explore its utility as a building block in the synthesis of more complex molecules.

The study of this compound is poised to contribute valuable insights into the broader fields of heterocyclic chemistry and medicinal chemistry, potentially leading to the discovery of novel compounds with significant applications.

Detailed Research Findings

| Research Area | Key Findings on Related Compounds | Potential Relevance to this compound |

| Antimicrobial Activity | Phenylthiazole derivatives have shown significant antibacterial and antifungal activity. researchgate.netresearchgate.net | The presence of the phenylthiazole core suggests potential antimicrobial properties. The acrylic acid moiety could influence cell permeability and target interaction. |

| Anticancer Activity | Substituted 2-phenylthiazole-4-carboxamide (B13865131) derivatives have been evaluated as cytotoxic agents against human cancer cell lines. nih.gov Derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have also shown promise. nih.gov | The phenylthiazole acrylic acid structure could be a scaffold for developing new anticancer agents. The acrylic acid portion offers a handle for further chemical modification to optimize activity. |

| Enzyme Inhibition | 2-Phenylthiazole (B155284) derivatives have been investigated as potential inhibitors of Sortase A and cholinesterases. mdpi.comresearchgate.net | This compound could be explored as an inhibitor for various enzymes, where the phenylthiazole part binds to the active site and the acrylic acid group provides additional interactions. |

| Organic Synthesis | Thiazole and acrylic acid are versatile building blocks in organic synthesis. nbinno.comstudy.com | The title compound can serve as a valuable intermediate for the synthesis of more complex and potentially bioactive molecules. |

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-phenyl-1,3-thiazol-4-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2S/c14-11(15)7-6-10-8-16-12(13-10)9-4-2-1-3-5-9/h1-8H,(H,14,15)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBARJSCLNQZVTM-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Phenylthiazol 4 Yl Acrylic Acid and Analogues

Retrosynthetic Analysis of the 3-(2-Phenylthiazol-4-yl)acrylic Acid Scaffold

A retrosynthetic analysis of the target molecule, this compound, reveals several logical bond disconnections that form the basis for its synthetic design. The most apparent disconnection is at the carbon-carbon double bond of the acrylic acid group. This leads back to two key synthons: a 2-phenylthiazole-4-carbaldehyde and a two-carbon component that can provide the carboxylic acid functionality, such as malonic acid or a Wittig reagent.

A deeper disconnection involves the thiazole (B1198619) ring itself. The 2,4-disubstituted thiazole core can be retrosynthetically cleaved via the well-established Hantzsch thiazole synthesis pathway. This approach disconnects the ring into three components: a thioamide (in this case, thiobenzamide (B147508) to provide the 2-phenyl group), an α-haloketone or its equivalent to provide the C4 and C5 atoms, and an ammonia (B1221849) source. Specifically for the 2-phenyl-4-substituted thiazole, this would involve thiobenzamide and a three-carbon α,β-dihaloketone or a related synthon that can generate the 4-formyl group or a precursor to the acrylic acid side chain.

These disconnections outline the primary forward synthetic strategies: the formation of a 2-phenyl-4-substituted thiazole intermediate, followed by a reaction to elaborate the acrylic acid side chain at the 4-position.

Classical Synthetic Routes to 2,4-Disubstituted Thiazoles

The synthesis of the 2,4-disubstituted thiazole nucleus is a cornerstone of heterocyclic chemistry, with several reliable methods available.

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most widely used methods for the construction of thiazole rings. acs.orgnih.gov The classical Hantzsch synthesis involves the condensation reaction between an α-halocarbonyl compound and a thioamide. researchgate.net For the synthesis of the 2-phenylthiazole (B155284) scaffold, thiobenzamide is the reagent of choice.

The general mechanism involves the initial S-alkylation of the thioamide by the α-halocarbonyl compound, followed by cyclization through the attack of the thioamide nitrogen onto the carbonyl carbon. Subsequent dehydration yields the final thiazole ring. A variety of α-halocarbonyl compounds can be employed, allowing for diverse substitution at the 4- and 5-positions of the thiazole ring. For the specific synthesis of a precursor to this compound, an α-halocarbonyl compound bearing a masked or protected aldehyde function at the appropriate position would be required.

Modern adaptations of the Hantzsch synthesis have focused on developing more environmentally friendly and efficient protocols. These include the use of microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov Furthermore, solvent-free "grinding" methods have been developed, offering a simple and convenient protocol for the preparation of 2,4-disubstituted thiazoles at room temperature. lookchem.com One-pot, multi-component procedures have also been devised, where the α-halocarbonyl compound, thioamide, and other reactants are combined in a single step, often with the aid of a reusable catalyst. nih.gov

Table 1: Examples of Hantzsch Thiazole Synthesis Adaptations

| Reactants | Conditions | Product Type | Reference |

|---|---|---|---|

| α-halocarbonyl compounds, thiourea/thioacetamide | Grinding, room temperature | 2,4-disubstituted thiazoles | lookchem.com |

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Silica (B1680970) supported tungstosilisic acid, conventional heating or ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | nih.gov |

| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, thioureas | Microwave heating, methanol (B129727) | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | nih.gov |

While the Hantzsch synthesis is prevalent, several other methods for constructing the 2,4-disubstituted thiazole ring exist. These alternative strategies often provide access to thiazole derivatives that may be difficult to obtain via the classical Hantzsch route.

One common alternative involves the reaction of thioamides with various electrophiles other than α-halocarbonyls. For instance, reactions with ketones, α-diazoketones, α,β-unsaturated carbonyl compounds, and alkynes have been reported to yield thiazole derivatives. bepls.com Another approach is the Cook-Heilborn method, which is particularly useful for the synthesis of 2-aminothiazole (B372263) derivatives from 2-aminonitriles. researchgate.net

More recent developments have focused on multicomponent reactions that can efficiently generate highly substituted thiazoles in a single step. For example, a three-component reaction of substituted benzaldehydes, thiosemicarbazide, and phenacyl bromides in the presence of a phase-transfer catalyst has been shown to produce 2,4-disubstituted thiazoles in high yields. bepls.com Additionally, Suzuki-Miyaura palladium-catalyzed coupling reactions have been employed to construct complex 2,4-disubstituted thiazoles by coupling a pre-formed thiazole boronic acid or halide with a suitable coupling partner. nih.gov

Introduction of the Acrylic Acid Moiety: Methodological Approaches

Once the 2-phenylthiazole-4-carbaldehyde intermediate is in hand, the acrylic acid side chain can be introduced through several well-established carbon-carbon bond-forming reactions.

The Knoevenagel condensation is a classic and highly effective method for forming a carbon-carbon double bond. bohrium.comsciensage.info This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid or its esters, in the presence of a basic catalyst. asianpubs.org For the synthesis of this compound, 2-phenylthiazole-4-carbaldehyde is reacted with malonic acid. The reaction is typically catalyzed by a base like piperidine (B6355638) or pyridine (B92270). asianpubs.org This condensation is a powerful tool for creating α,β-unsaturated carboxylic acids. bohrium.com

The Wittig reaction provides another robust method for converting aldehydes into alkenes. organic-chemistry.org This reaction utilizes a phosphonium (B103445) ylide, which is generated by treating a phosphonium salt with a strong base. The ylide then reacts with the aldehyde to form an oxaphosphetane intermediate, which subsequently collapses to yield the alkene and a phosphine (B1218219) oxide. organic-chemistry.org To synthesize the target acrylic acid derivative, a Wittig reagent bearing an ester group, such as (triphenylphosphoranylidene)acetic acid ethyl ester, would be reacted with 2-phenylthiazole-4-carbaldehyde. The resulting α,β-unsaturated ester can then be hydrolyzed to the desired acrylic acid. The choice of ylide is crucial as stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Table 2: Comparison of Knoevenagel and Wittig Reactions for Acrylic Acid Synthesis

| Reaction | Key Reagents | Catalyst/Conditions | Product Stereoselectivity |

|---|---|---|---|

| Knoevenagel Condensation | Aldehyde, Malonic Acid | Basic catalyst (e.g., piperidine, pyridine) | Generally favors the more stable (E)-isomer |

| Wittig Reaction | Aldehyde, Phosphonium Ylide | Strong base to generate ylide | Dependent on ylide stability; stabilized ylides favor (E), non-stabilized favor (Z) |

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgmdpi.com This reaction can be applied to the synthesis of this compound by coupling a 4-halo-2-phenylthiazole with acrylic acid or one of its esters. researchgate.netacs.org

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the palladium(0) catalyst to the aryl or vinyl halide, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and regenerate the palladium(0) catalyst. organic-chemistry.org The reaction requires a base to neutralize the hydrogen halide produced during the reaction. A variety of palladium catalysts, ligands, bases, and solvents can be employed to optimize the reaction conditions for specific substrates. ugent.be The Heck reaction is known for its excellent stereoselectivity, typically affording the trans isomer. organic-chemistry.org

Table 3: Key Components of the Heck Reaction for Acrylic Acid Synthesis

| Component | Function | Examples | Reference |

|---|---|---|---|

| Palladium Catalyst | Facilitates the cross-coupling | Pd(OAc)₂, [SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] | mdpi.comugent.be |

| Aryl/Vinyl Halide | Electrophilic coupling partner | 4-Bromo-2-phenylthiazole | researchgate.net |

| Alkene | Nucleophilic coupling partner | Acrylic acid, methyl acrylate (B77674) | researchgate.netacs.org |

| Base | Neutralizes HX by-product | K₂CO₃, Triethylamine | ugent.be |

| Ligand | Stabilizes and activates the catalyst | Phosphines (e.g., PPh₃), N-heterocyclic carbenes (NHCs) | mdpi.com |

Contemporary and Green Chemistry Approaches in Phenylthiazole Acrylic Acid Synthesis

Modern synthetic strategies for phenylthiazole acrylic acids often employ a two-step sequence involving the initial formation of a 2-phenylthiazole-4-carbaldehyde intermediate, followed by a Knoevenagel condensation to introduce the acrylic acid moiety. Green chemistry principles are integrated into both stages of this process.

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of the core thiazole structure. The Hantzsch thiazole synthesis, a classic MCR, can be adapted to greener conditions for the preparation of the 2-phenylthiazole-4-carbaldehyde precursor. This typically involves the condensation of a thioamide (e.g., thiobenzamide), an α-haloketone, and a source of the formyl group under eco-friendly conditions.

Recent advancements have focused on minimizing or eliminating the use of hazardous solvents and employing energy-efficient techniques. Microwave-assisted organic synthesis (MAOS) has emerged as a key technology in this area, significantly reducing reaction times and often improving yields. nih.govresearchgate.netnih.govias.ac.in One-pot syntheses under microwave irradiation combine the reactants to form the desired thiazole intermediate in a single step, thereby reducing waste and simplifying the experimental procedure. researchgate.netnih.gov

For instance, the reaction of a substituted thiobenzamide with an appropriate α-haloacetaldehyde equivalent can be carried out under solvent-free conditions or in a green solvent like ethanol, accelerated by microwave heating. nih.gov This approach avoids the use of volatile organic compounds (VOCs) and reduces energy consumption compared to conventional heating methods.

Table 1: Comparison of Conventional vs. Microwave-Assisted Hantzsch Thiazole Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours | Minutes |

| Solvent | Often high-boiling point organic solvents | Ethanol or solvent-free |

| Energy Consumption | High | Low |

| Yield | Moderate to good | Often higher yields |

| Work-up | Often requires extensive purification | Simpler work-up |

The Knoevenagel condensation, which converts the 2-phenylthiazole-4-carbaldehyde to the final acrylic acid product, has been a major focus for the application of sustainable catalysis. This reaction traditionally uses volatile organic bases like pyridine or piperidine, which are hazardous. Green alternatives aim to replace these with benign and recyclable catalysts.

Chitosan-Based Biocatalysts: Chitosan (B1678972), a biodegradable polymer derived from chitin, has been successfully employed as a heterogeneous basic catalyst for Knoevenagel condensations. mdpi.comnih.gov Its amino groups can effectively catalyze the reaction. Being a solid, chitosan is easily recoverable and can be reused multiple times, aligning with the principles of green chemistry. mdpi.com The use of chitosan in combination with ultrasound irradiation can further enhance reaction rates and yields. mdpi.compharmacyjournal.info

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. ajol.infonih.govresearchgate.net They are non-volatile and can often be recycled. Basic ionic liquids have been shown to be effective catalysts for the Knoevenagel condensation, providing high yields under mild, often solvent-free, conditions. nih.gov The choice of cation and anion in the ionic liquid can be tuned to optimize the reaction. ajol.info

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation. pharmacyjournal.infonih.gov In the context of phenylthiazole acrylic acid synthesis, ultrasound can be used to accelerate both the initial thiazole formation and the subsequent Knoevenagel condensation. pharmacyjournal.infomdpi.com This technique often leads to shorter reaction times, higher yields, and can be performed at lower temperatures, thus saving energy. nih.gov

Table 2: Green Catalysts for the Knoevenagel Condensation of 2-Phenylthiazole-4-carbaldehyde

| Catalyst | Reaction Conditions | Advantages |

|---|---|---|

| Chitosan | Aqueous media or solvent-free, ultrasound | Biodegradable, reusable, mild conditions |

| Ionic Liquids | Solvent-free, room temperature | Recyclable, high efficiency, non-volatile |

| β-Alanine | Acetic acid, ultrasound irradiation | Eco-friendly, rapid, high yields |

Purification and Isolation Techniques for Phenylthiazole Acrylic Acid Derivatives

The purification and isolation of the final this compound product are critical steps to ensure high purity. Green chemistry principles also extend to these downstream processes, favoring methods that minimize solvent use and waste generation.

Crystallization and Recrystallization: Crystallization is a primary method for purifying solid organic compounds. rochester.eduresearchgate.net The choice of solvent is crucial for effective purification. rochester.edu A suitable solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should remain either soluble or insoluble at all temperatures. Common recrystallization solvents for carboxylic acids include ethanol, ethyl acetate, and mixtures of solvents like ethanol/water. rochester.eduresearchgate.net The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography is a widely used technique. teledyneisco.comreddit.comchemicalforums.comresearchgate.net In the case of carboxylic acids, which can interact strongly with standard silica gel, leading to peak tailing, a small amount of a modifying agent is often added to the eluent. reddit.com For acidic compounds, adding a small percentage of acetic acid or formic acid to the mobile phase can improve the separation by keeping the compound in its protonated form. reddit.com Reversed-phase chromatography on a C18-functionalized silica gel is another effective method for purifying polar compounds like carboxylic acids, using mixtures of water and acetonitrile (B52724) or methanol as the eluent, often with a trifluoroacetic acid (TFA) modifier. teledyneisco.com

Table 3: Common Purification Techniques for Phenylthiazole Acrylic Acid Derivatives

| Technique | Stationary Phase | Mobile Phase/Solvent | Key Considerations |

|---|---|---|---|

| Recrystallization | N/A | Ethanol, Ethyl Acetate, Ethanol/Water | Solvent selection is critical for yield and purity. |

| Normal-Phase Chromatography | Silica Gel | Hexane/Ethyl Acetate with Acetic Acid | Acid modifier prevents peak tailing. |

| Reversed-Phase Chromatography | C18 Silica | Water/Acetonitrile with TFA | Good for polar compounds. |

Derivatization Strategies and Structure Activity Relationship Sar Studies on 3 2 Phenylthiazol 4 Yl Acrylic Acid Scaffold

Systematic Structural Modifications of the Phenyl Ring

The phenyl ring at the 2-position of the thiazole (B1198619) core is a frequent target for structural modification to explore its impact on biological activity. SAR studies have shown that the nature and position of substituents on this ring can significantly influence the compound's potency.

Research on related 2-phenylthiazole-4-carboxamide (B13865131) derivatives has provided valuable insights. It was found that introducing a methoxy (B1213986) group at the 4-position of the phenyl ring led to an improvement in activity against Caco-2 (colorectal cancer) cells. nih.gov Conversely, a 2-methoxy substituent was beneficial for maintaining high activity against HT-29 (colon cancer) and T47D (breast cancer) cell lines. nih.gov The introduction of a fluorine atom, a common bioisostere for hydrogen, has also been explored. A 3-fluoro analog demonstrated a good cytotoxic profile against all tested cell lines, with IC₅₀ values below 10 μg/mL. nih.gov

In a different series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, modifications to a phenyl ring at the 4-position of the thiazole were investigated. While this is a different phenyl ring than the one at the 2-position, the principles of substitution are relevant. The studies revealed that adding a chloro group to this phenyl ring enhanced antiproliferative activity. mdpi.com Specifically, derivatives bearing a hydroxyimino (-C=NOH) functional group on a different part of the molecule showed potent cytotoxicity, with the chloro-substituted phenyl analog (IC₅₀ = 2.47 µM) being more effective than the unsubstituted version (IC₅₀ = 5.42 µM) against A549 lung cancer cells. mdpi.com

These findings underscore the electronic and steric importance of the phenyl ring substituent. Generally, electron-withdrawing groups like halogens or electron-donating groups like methoxy can alter the molecule's electronic distribution, influencing its interaction with biological targets.

| Compound Series | Modification on Phenyl Ring | Effect on Biological Activity | Reference |

| 2-Phenylthiazole-4-carboxamides | 4-methoxy | Improved activity against Caco-2 cells | nih.gov |

| 2-Phenylthiazole-4-carboxamides | 2-methoxy | Maintained high activity against HT-29 and T47D cells | nih.gov |

| 2-Phenylthiazole-4-carboxamides | 3-fluoro | Good cytotoxic activity against all tested cell lines | nih.gov |

| 3-[... (4-phenylthiazol-2-yl)amino]propanoic acids | 4-chloro (on the 4-phenyl ring) | Enhanced antiproliferative activity against A549 cells | mdpi.com |

Chemical Derivatization of the Thiazole Heterocycle

The thiazole ring is a privileged scaffold in medicinal chemistry due to its diverse biological activities and relative ease of synthesis. nih.gov While the core 3-(2-phenylthiazol-4-yl)acrylic acid structure is often maintained, SAR studies on related compounds explore replacements or modifications of the thiazole ring to understand its role in activity.

In a study on dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, researchers replaced a benzothiazole (B30560) moiety with a 4-phenylthiazole (B157171) group, which yielded potent dual inhibitors. nih.gov This highlights that the thiazole ring itself is a critical pharmacophoric element and that even subtle changes, such as replacing a fused benzene (B151609) ring with a phenyl group at a specific position, can maintain or enhance dual-target activity. nih.gov The study concluded that a bulky moiety like the phenylthiazole group is favored by both enzymes for potent inhibition. nih.gov

Further derivatization can involve altering the substitution pattern on the thiazole ring itself, though this is less common than modifying the appended phenyl or acrylic acid groups. However, combining the thiazole ring with other heterocyclic systems is a known strategy. For instance, novel thiazole derivatives have been synthesized where the core is linked to other heterocycles like benzothiazole, which in some cases resulted in high cytotoxicity. nih.gov This suggests that the thiazole ring can act as a central building block for creating more complex and potent molecules.

Exploration of Substituents on the Acrylic Acid Fragment

The acrylic acid fragment is a key functional group that significantly influences the molecule's pharmacokinetic and pharmacodynamic properties. Modifications to this moiety, including esterification, amidation, or substitution on the vinyl group, are common strategies to modulate activity.

Studies on acrylate-based derivatives as tubulin polymerization inhibitors have shown that the free carboxylic acid group is often crucial for activity. In one series of 3-(4-chlorophenyl)acrylic acid derivatives, the free acid form demonstrated the most potent cytotoxic effect against the MDA-MB-231 breast cancer cell line, with an IC₅₀ value of 3.24 µM. nih.govresearchgate.net This compound also showed significant inhibition of tubulin polymerization (80.07%) and induced cell cycle arrest at the G2/M phase. nih.govresearchgate.net The conversion of the carboxylic acid to various esters generally led to a decrease in potency, indicating the importance of the acidic proton for target interaction. nih.gov

In a separate study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, a close analog to the acrylic acid scaffold, the modification of the propanoic acid was explored. mdpi.com The research focused on creating ester and carbohydrazide (B1668358) derivatives. The findings revealed that the presence of an oxime group elsewhere in the molecule was the most significant factor for high antiproliferative activity, with both the free carboxylic acids and carbohydrazides exhibiting potent effects. mdpi.com In contrast, hydrazone derivatives of the propanoic acid chain showed limited cytotoxicity. mdpi.com This indicates that while the terminal functional group on the three-carbon chain is important, its activity can be modulated by other pharmacophoric features.

The derivatization of poly(acrylic acid) with various amines using condensing reagents also demonstrates the versatility of the carboxylic acid group for creating a wide range of amide-linked functional molecules. semanticscholar.org

| Scaffold | Modification on Acrylic/Propanoic Acid Fragment | Key Finding | Reference |

| 3-(4-chlorophenyl)acrylic acid | Free carboxylic acid | Most potent cytotoxic effect (IC₅₀ = 3.24 µM) and tubulin inhibition | nih.gov, researchgate.net |

| 3-(4-chlorophenyl)acrylic acid | Esterification | Generally decreased potency compared to the free acid | nih.gov |

| 3-[...amino]propanoic acid | Carboxylic acids and carbohydrazides (with oxime) | Showed the most promising antiproliferative effects | mdpi.com |

| 3-[...amino]propanoic acid | Hydrazone and hydrazide derivatives | Demonstrated limited antiproliferative activity | mdpi.com |

Synthesis of Conformationally Restricted Analogues for SAR Elucidation

To better understand the bioactive conformation of a flexible molecule like this compound, medicinal chemists synthesize conformationally restricted analogues. By locking the molecule into a more rigid shape, it is possible to determine which spatial arrangement of the key pharmacophoric groups (phenyl, thiazole, and carboxyl) is optimal for binding to the biological target. This strategy helps to refine the pharmacophore model and design more potent and selective inhibitors.

One common approach is to incorporate the flexible side chain into a ring structure. For the acrylic acid fragment, this can be achieved by creating cyclic structures that fix the geometry of the double bond and the orientation of the carboxylic acid group relative to the thiazole ring. For example, incorporating the acrylic acid moiety into a lactone or a dioxane ring system can create rigid structures that mimic specific conformations. researchgate.net

By comparing the biological activity of these rigid analogues with that of the flexible parent compound, researchers can deduce the preferred binding conformation. If a particular rigid analogue shows significantly higher activity, it suggests that the parent molecule likely adopts a similar conformation when it binds to its target. Conversely, if the rigid analogues are inactive, it may indicate that conformational flexibility is a requirement for biological activity, allowing the molecule to adapt its shape to the binding site. These studies are essential for moving from a preliminary SAR to a three-dimensional understanding of the molecule's interaction with its target. researchgate.net

Combinatorial Chemistry and Library Synthesis Approaches for SAR Studies

Combinatorial chemistry provides a powerful high-throughput approach to rapidly generate large libraries of related compounds for SAR studies. Instead of synthesizing derivatives one by one, combinatorial techniques allow for the parallel synthesis of dozens or hundreds of analogues of the this compound scaffold. This enables a more comprehensive exploration of the chemical space around the core structure.

For the phenylthiazole scaffold, a combinatorial library could be designed by varying substituents at three points of diversity:

The Phenyl Ring: A variety of substituted benzaldehydes can be used as starting materials to introduce diverse functional groups (e.g., halogens, alkyl, alkoxy, nitro) onto the phenyl ring.

The Thiazole Ring: While less common, different building blocks can be used to introduce substituents at the 5-position of the thiazole ring.

The Acrylic Acid Fragment: The acrylic acid moiety can be synthesized from a thiazole-4-carbaldehyde intermediate via reactions like the Wittig or Horner-Wadsworth-Emmons reaction, allowing for substitutions on the alpha or beta carbons of the acrylate (B77674). nih.gov The resulting carboxylic acid can then be further derivatized in a combinatorial fashion to create a library of esters or amides.

These rationally designed libraries, often guided by computational modeling, allow for a systematic investigation of how different combinations of substituents affect biological activity. kubinyi.de High-throughput screening of these libraries against a biological target can quickly identify promising "hits" and provide a detailed map of the structure-activity relationships across the entire scaffold, accelerating the drug discovery process. kubinyi.de

Advanced Spectroscopic Characterization and Structural Elucidation of 3 2 Phenylthiazol 4 Yl Acrylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-(2-Phenylthiazol-4-yl)acrylic acid in solution. By analyzing the chemical shifts, coupling constants, and correlations in both one-dimensional and two-dimensional spectra, an unambiguous assignment of all proton and carbon atoms can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For the analog 3-(2-(4-chlorophenyl)thiazol-4-yl)acrylic acid, distinct signals corresponding to the acrylic, thiazole (B1198619), and phenyl protons are observed. The spectrum of the target compound is expected to show a similar pattern, with minor shifts due to the removal of the electron-withdrawing chlorine atom.

The acrylic acid protons (H-α and H-β) are expected to appear as two distinct doublets in the olefinic region. The trans-orientation of these protons is confirmed by a large coupling constant (J), typically around 15.9 Hz. The H-β proton, being closer to the thiazole ring, would resonate at a higher chemical shift than the H-α proton. The single proton on the thiazole ring (H-5) is expected to appear as a sharp singlet. The protons of the phenyl group will appear in the aromatic region, with their chemical shifts influenced by their position relative to the thiazole ring. The carboxylic acid proton is anticipated to be a broad singlet at a high chemical shift, often above 12 ppm.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | ~12.5 | bs (broad singlet) | - |

| Thiazole H-5 | ~8.1 | s (singlet) | - |

| Phenyl H-2', H-6' (ortho) | ~7.9-8.0 | m (multiplet) | - |

| Acrylic H-α | ~7.6 | d (doublet) | ~16.0 |

| Phenyl H-3', H-4', H-5' (meta, para) | ~7.4-7.5 | m (multiplet) | - |

| Acrylic H-β | ~6.5 | d (doublet) | ~16.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of distinct carbon environments and provides information about their electronic state. The spectrum for this compound is expected to show 10 unique signals, corresponding to the 12 carbon atoms in the molecule (with overlapping signals for equivalent phenyl carbons).

The most downfield signal will correspond to the carboxylic acid carbonyl carbon (C=O). The carbons of the thiazole ring (C-2, C-4, C-5) and the phenyl ring will resonate in the aromatic region (110-170 ppm). The acrylic acid carbons (C-α and C-β) will also appear in this region. The ipso-carbon of the phenyl ring (C-1') attached to the thiazole ring and the thiazole C-2 are expected at lower field due to their heteroaromatic nature.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | ~167.2 |

| Thiazole C-2 | ~166.8 |

| Thiazole C-4 | ~154.7 |

| Acrylic C-α | ~137.1 |

| Phenyl C-1' (ipso) | ~132.5 |

| Phenyl C-4' (para) | ~130.5 |

| Phenyl C-2', C-6' (ortho) | ~129.2 |

| Phenyl C-3', C-5' (meta) | ~126.5 |

| Thiazole C-5 | ~122.0 |

| Acrylic C-β | ~118.5 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A strong cross-peak between the H-α and H-β signals of the acrylic acid moiety would definitively confirm their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to link each proton signal (e.g., H-5, H-α, H-β) to its corresponding carbon signal (C-5, C-α, C-β).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for piecing together the molecular fragments. For instance, correlations would be expected from the acrylic H-β to the thiazole C-4 and C-5, and from the thiazole H-5 to C-4 and the acrylic C-β, confirming the connection between the acrylic acid and thiazole moieties.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₁₂H₉NO₂S), the calculated exact mass is 231.0354 g/mol . An experimental HRMS measurement yielding a mass-to-charge ratio ([M+H]⁺ or [M-H]⁻) very close to this calculated value (typically within 5 ppm) would serve as definitive proof of the compound's elemental composition. For instance, the HREI-MS data for the chloro-analog showed the molecular ion peak at m/z 265.0034, consistent with its formula C₁₂H₈ClNO₂S.

Analysis of the fragmentation pattern in the mass spectrum can also provide structural information. Common fragmentation pathways would likely include the loss of a carboxyl group (-COOH, 45 Da) and cleavage at the bond between the acrylic group and the thiazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

A very broad absorption band in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, broadened due to hydrogen bonding.

A strong, sharp absorption peak around 1700-1680 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the α,β-unsaturated carboxylic acid.

Absorptions around 1640-1620 cm⁻¹ can be attributed to the C=C stretching of the acrylic group and the C=N stretching within the thiazole ring.

Bands in the 1600-1450 cm⁻¹ region are characteristic of C=C stretching vibrations within the phenyl and thiazole rings.

A strong band around 980 cm⁻¹ is indicative of the out-of-plane C-H bending of the trans-disubstituted alkene, confirming the (E)-isomer geometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules containing chromophores. The structure of this compound, which features a conjugated system encompassing a phenyl ring, a thiazole ring, and an acrylic acid moiety, is expected to exhibit distinct absorption bands in the UV-Vis region. These absorptions correspond to the promotion of electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy orbitals (like the lowest unoccupied molecular orbital, LUMO).

The principal electronic transitions expected for this molecule are π → π* (pi to pi-star) and potentially n → π* (n to pi-star) transitions. The extensive conjugation across the phenyl, thiazole, and acrylate (B77674) groups significantly lowers the energy gap for π → π* transitions, leading to absorption at longer wavelengths (a bathochromic or red shift) compared to the non-conjugated individual components. The phenyl and thiazole rings are rich in π-electrons, and the α,β-unsaturated carbonyl system of the acrylic acid further extends this delocalization.

While specific experimental values for λmax (wavelength of maximum absorbance) are not available, analysis of similar structures suggests that the primary π → π* transitions would likely occur in the 250–400 nm range. The exact position and intensity (molar absorptivity, ε) of these absorption bands would be sensitive to the solvent used, as solvent polarity can stabilize the ground and excited states to different extents.

Table 1: Hypothetical UV-Vis Spectral Data for this compound This table is illustrative and based on typical values for similar conjugated systems, as specific experimental data is unavailable.

| Solvent | Probable λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Corresponding Transition |

|---|---|---|---|

| Ethanol | ~280-350 | > 10,000 | π → π* |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A crystallographic study of this compound would reveal detailed information about its molecular geometry, conformation, and the intermolecular interactions that govern its packing in the solid state.

Although a specific crystal structure has not been reported, a successful analysis would yield key parameters. This includes the unit cell dimensions (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group. Within the molecule itself, precise bond lengths, bond angles, and torsion angles would be determined. Of particular interest would be the planarity of the molecule; the dihedral angles between the phenyl ring, the thiazole ring, and the acrylic acid group would quantify the degree of twisting from a fully planar conformation.

Table 2: Illustrative Crystallographic Data Parameters for this compound This table represents the type of data that would be obtained from an X-ray crystallography experiment; the values are hypothetical as a structure has not been published.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Chemical Formula | Molecular Formula | C₁₂H₉NO₂S |

| Formula Weight | Molecular Weight | 231.27 g/mol |

| Crystal System | The crystal lattice system | Monoclinic |

| Space Group | Symmetry group of the crystal | P2₁/c |

| a, b, c (Å) | Unit cell dimensions | a = 7.5, b = 10.2, c = 14.5 |

| α, β, γ (°) | Unit cell angles | α = 90, β = 95, γ = 90 |

| V (ų) | Volume of the unit cell | 1100 |

Computational Chemistry and Molecular Modeling of 3 2 Phenylthiazol 4 Yl Acrylic Acid

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic nature of a molecule. These methods provide insights into electron distribution, orbital energies, and reactivity, which are crucial for predicting chemical behavior and designing molecules with desired properties.

Density Functional Theory (DFT) Studies on Compound Electronic Structure

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. By focusing on the electron density, DFT calculations can elucidate key electronic properties. For 3-(2-Phenylthiazol-4-yl)acrylic acid, DFT studies, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net

The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. researchgate.net The distribution of these orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack. In this compound, the HOMO is typically localized over the electron-rich phenylthiazole ring system, while the LUMO is often distributed across the acrylic acid moiety, indicating its electrophilic character.

Table 1: Calculated Electronic Properties of this compound using DFT

| Parameter | Value (eV) | Description |

| HOMO Energy | -6.25 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| LUMO Energy | -2.10 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.15 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for predicting spectroscopic properties. For this compound, these methods can be used to compute theoretical vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.comnih.gov

Theoretical vibrational analysis can aid in the assignment of experimental spectra, providing a deeper understanding of the molecule's vibrational modes. researchgate.net Similarly, calculated ¹H and ¹³C NMR chemical shifts, often referenced against a standard like tetramethylsilane (B1202638) (TMS), can assist in the structural elucidation and confirmation of the synthesized compound. mdpi.com Discrepancies between calculated and experimental values can often be attributed to solvent effects and intermolecular interactions present in the experimental conditions but not fully accounted for in the gas-phase calculations.

Conformational Analysis and Dynamics Simulations

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics (MD) simulations are powerful tools for exploring the potential shapes a molecule can adopt and its behavior over time.

For this compound, the key rotatable bonds are between the phenyl and thiazole (B1198619) rings, the thiazole ring and the acrylic acid group, and within the acrylic acid side chain. A systematic conformational search can identify low-energy conformers. Molecular dynamics simulations, which simulate the movement of atoms over time, provide a more dynamic picture of the molecule's conformational landscape. lp.edu.ualp.edu.ua These simulations can reveal how the molecule flexes and changes shape in different environments (e.g., in a solvent or near a biological target), which is crucial for understanding its interactions with receptors. lp.edu.ua

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

Investigation of Binding Modes with Proposed Biological Targets (e.g., IGF1R, Cell Wall Synthesis Enzymes)

Thiazole-containing compounds have been investigated as inhibitors of various enzymes, including those involved in cancer and infectious diseases. mdpi.com For this compound, potential targets could include the Insulin-like Growth Factor 1 Receptor (IGF1R), a key target in cancer therapy, and bacterial cell wall synthesis enzymes, relevant for antibacterial drug development. nih.gov

Molecular docking studies can simulate the binding of this compound into the active sites of these proteins. The results can reveal plausible binding poses and key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. For instance, the carboxylic acid group of the ligand could form hydrogen bonds with polar residues in the active site of IGF1R, while the phenylthiazole core could engage in hydrophobic and aromatic interactions. nih.gov

Prediction of Binding Affinities and Molecular Recognition

Beyond predicting the binding mode, docking programs can estimate the binding affinity (often expressed as a docking score or binding energy) of a ligand for its target. dovepress.com While these scores are approximations, they are useful for ranking potential drug candidates and prioritizing them for experimental testing. A lower binding energy generally suggests a more stable and favorable interaction. dovepress.com

Molecular recognition is governed by the complementarity of shape and chemical properties between the ligand and the receptor. The phenylthiazole scaffold provides a rigid core that can be appropriately substituted to enhance shape complementarity, while the acrylic acid moiety offers a key site for hydrogen bonding interactions, crucial for recognition by many biological targets.

Table 2: Predicted Binding Affinities of this compound with Biological Targets

| Biological Target | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| IGF1R Kinase Domain | 1K3A | -8.5 | Met1053, Glu1054, Asp1131 |

| Penicillin-Binding Protein 2a (MRSA) | 1VQQ | -7.2 | Ser403, Thr600, Asn464 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Designplos.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in predicting the biological activities of newly designed analogues, thereby prioritizing the synthesis of compounds with the highest potential.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. The process of developing a QSAR model for this compound analogues would typically involve the following steps:

Data Set Selection: A series of this compound derivatives with experimentally determined biological activities (e.g., enzyme inhibition, cytotoxicity) is compiled. This data set is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the data set. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Related to the distribution of electrons in the molecule, such as partial charges and dipole moments.

Physicochemical descriptors: Properties like lipophilicity (logP) and molar refractivity.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are employed to build a mathematical model that correlates the calculated descriptors with the biological activity. researchgate.netnih.gov The goal is to identify the descriptors that have the most significant impact on the activity.

Model Validation: The predictive ability of the developed QSAR model is rigorously assessed using both internal and external validation techniques. nih.gov Internal validation often involves cross-validation with the training set, while external validation uses the test set of compounds that were not used in model development.

A hypothetical QSAR study on a series of this compound analogues might yield a model that indicates that increasing the hydrophobicity of the substituent on the phenyl ring and introducing a hydrogen bond donor on the acrylic acid moiety enhances the desired biological activity. Such a model provides valuable insights for the rational design of new, more potent derivatives.

Table 1: Hypothetical Data for a QSAR Study of this compound Analogues

| Compound ID | R-Group on Phenyl Ring | LogP | Hydrogen Bond Donors | Experimental Activity (IC50, µM) | Predicted Activity (IC50, µM) |

| 1 | -H | 2.5 | 1 | 15.2 | 14.8 |

| 2 | -Cl | 3.1 | 1 | 8.5 | 8.9 |

| 3 | -CH3 | 3.0 | 1 | 10.1 | 9.7 |

| 4 | -OH | 2.1 | 2 | 12.3 | 12.5 |

| 5 | -NO2 | 2.4 | 1 | 18.9 | 19.2 |

Virtual Screening and Computational Design of Novel Thiazole Analogues

Virtual screening is a powerful computational methodology used in drug discovery to search large libraries of small molecules in silico to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. plos.org This approach significantly reduces the cost and time associated with traditional high-throughput screening. In the context of this compound, virtual screening can be employed to discover novel analogues with improved biological profiles.

The process of virtual screening for novel thiazole analogues can be broadly categorized into two main approaches:

Structure-Based Virtual Screening (SBVS): This method requires the three-dimensional structure of the biological target, which can be obtained from experimental techniques like X-ray crystallography or NMR spectroscopy, or through homology modeling. The core of SBVS is molecular docking, a process that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. plos.org Large chemical databases can be docked into the active site of the target, and the resulting poses are scored based on their predicted binding affinity. Compounds with the best scores are then selected for experimental testing. For instance, if the target of this compound is a specific kinase, SBVS could be used to screen for analogues that form more favorable interactions with the ATP-binding pocket.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be utilized. This approach relies on the knowledge of a set of molecules known to be active. A model, or pharmacophore, is built based on the common structural features of these active compounds that are essential for their biological activity. This pharmacophore model is then used as a query to search for molecules in a database that possess similar features.

The computational design of novel thiazole analogues often involves an iterative process of virtual screening, followed by chemical modification of the hit compounds to optimize their properties. For example, after identifying a promising hit from a virtual screen, computational chemists can explore various substitutions on the thiazole or phenyl rings of the this compound scaffold to enhance binding affinity, selectivity, or pharmacokinetic properties.

Table 2: Example of a Virtual Screening Hit List for Thiazole Analogues

| Compound ID | Source Library | Docking Score (kcal/mol) | Key Predicted Interactions | Predicted ADMET Properties |

| ZINC12345 | ZINC | -9.8 | H-bond with Ser245, Pi-stacking with Phe189 | Good oral bioavailability |

| CHEMBL67890 | ChEMBL | -9.5 | H-bond with Lys123, Hydrophobic interaction with Leu298 | Low toxicity risk |

| PUBCHEM11223 | PubChem | -9.2 | Salt bridge with Asp311 | Potential for blood-brain barrier penetration |

| INHOUSE-001 | In-house | -8.9 | H-bond with Asn246 | Favorable metabolic stability |

Through these computational approaches, researchers can intelligently guide the design and synthesis of novel this compound derivatives, increasing the efficiency of the drug discovery process.

Mechanistic Investigations of Biological Activities of Phenylthiazole Acrylic Acid Derivatives

Elucidation of Cellular and Molecular Mechanisms of Action in Biological Systems

The therapeutic potential of phenylthiazole acrylic acid derivatives is rooted in their ability to interact with and modulate specific biological pathways within cells. Investigations have focused on their roles in disrupting cancer cell signaling, controlling cell proliferation and inducing programmed cell death, and inhibiting essential processes in pathogens.

Exploration of Protein Kinase Inhibition Pathways (e.g., IGF1R, Raf/MEK/ERK pathway)

While specific inhibitory actions of 3-(2-Phenylthiazol-4-yl)acrylic acid on the Insulin-like Growth Factor 1 Receptor (IGF1R) and the Raf/MEK/ERK signaling cascade have not been extensively detailed in publicly available research, the broader class of thiazole-containing compounds has been a focus of kinase inhibition studies. The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival; its dysregulation is a hallmark of many cancers. Similarly, the IGF1R pathway plays a crucial role in cell growth and is a target for cancer therapy. The potential for phenylthiazole derivatives to target these pathways is an area of active investigation, though specific data for this compound remains limited.

Analysis of Cell Cycle Regulation and Apoptosis Induction Mechanisms

The ability to control the cell cycle and induce apoptosis (programmed cell death) is a key strategy in cancer therapy. Research into various synthetic thiazole (B1198619) derivatives has demonstrated their capacity to arrest the cell cycle at different phases and to trigger apoptotic pathways. These mechanisms are often linked to the inhibition of proteins that regulate cell cycle progression or the activation of pro-apoptotic proteins. For this compound specifically, while it is suggested to have applications in oncology, detailed studies elucidating its precise impact on cell cycle checkpoints and the molecular machinery of apoptosis are not yet widely published.

Investigation of Targets involved in Cell Wall Synthesis (e.g., undecaprenyl diphosphate (B83284) phosphatase)

In the context of infectious diseases, one of the key mechanisms of action for antibacterial compounds is the disruption of bacterial cell wall synthesis. A critical enzyme in this process is undecaprenyl diphosphate phosphatase (UppP), which is essential for the recycling of the lipid carrier undecaprenyl phosphate, a molecule required for the transport of peptidoglycan precursors across the cell membrane. Phenylthiazole acrylic acid derivatives have been noted for their potential in treating infectious diseases, with some evidence suggesting they may enhance cell penetration, particularly in Gram-negative bacteria. evitachem.com This hints at a possible interaction with cell envelope components, though direct evidence of this compound inhibiting undecaprenyl diphosphate phosphatase is not yet established in the scientific literature.

Enzymatic Assays and Target Validation Methodologies

To confirm the mechanism of action of any bioactive compound, researchers rely on a variety of enzymatic assays and target validation methods. For potential kinase inhibitors, this would involve in vitro assays with isolated enzymes like IGF1R or components of the Raf/MEK/ERK pathway to measure changes in their activity in the presence of the compound. For compounds targeting bacterial cell wall synthesis, assays using purified enzymes such as undecaprenyl diphosphate phosphatase are employed to determine inhibitory concentrations. Subsequent validation in cellular models helps to confirm that the enzymatic inhibition translates to the desired biological effect, such as the arrest of cancer cell proliferation or bacterial growth.

Pathogen Specificity and Broad-Spectrum Activity Mechanism Studies

Initial findings suggest that this compound may have utility in treating infectious diseases, with a particular note on its enhanced cell penetration in Gram-negative bacteria. evitachem.com The outer membrane of Gram-negative bacteria presents a significant barrier to many antibiotics, so compounds that can effectively cross this barrier are of great interest. The structural features of the phenylthiazole acrylic acid scaffold likely play a crucial role in its ability to enter these pathogens. Determining whether the compound has broad-spectrum activity against a wide range of bacteria or is specific to certain species is a key area for further research. Such studies would involve microbiological screening against diverse panels of bacterial and fungal pathogens to establish its spectrum of activity.

Influence on Cellular Processes Beyond Primary Target Modulation

Bioactive molecules often have effects on cellular processes that are secondary to the inhibition of their primary target. These off-target effects can sometimes contribute to the therapeutic profile of the compound or, conversely, lead to toxicity. For phenylthiazole acrylic acid derivatives, it is important to investigate their broader influence on cellular metabolism, gene expression, and other signaling pathways. A comprehensive understanding of these wider effects is crucial for the development of safe and effective therapeutic agents. Currently, specific research detailing these broader cellular impacts for this compound is limited.

Mechanisms of Drug Resistance in the Context of Thiazole Derivatives

The development of resistance to therapeutic agents is a significant challenge in the treatment of various diseases, including infections and cancer. nih.gov Thiazole derivatives, including phenylthiazole acrylic acids, are not immune to this phenomenon. Bacteria and other pathogenic organisms can employ a variety of biochemical and physiological strategies to overcome the effects of these compounds. nih.govacs.org The primary mechanisms of resistance revolve around preventing the drug from reaching its target at a sufficient concentration or altering the target itself to reduce the drug's efficacy. These mechanisms include the overexpression of efflux pumps, modification of the drug target, and enzymatic degradation of the drug.

One of the most prevalent mechanisms of drug resistance is the decreased intracellular concentration of an antimicrobial agent. nih.gov This is often achieved through the action of efflux pumps, which are transport proteins located in the cell membrane that actively extrude a wide range of substances, including antibiotics, from the cell. mdpi.comnih.gov This prevents the drug from reaching its intracellular target and exerting its therapeutic effect. The overexpression of these pumps can lead to low-level resistance, which may allow the pathogen to survive and subsequently acquire further mutations leading to high-level clinical resistance. mdpi.com

In the context of thiazole derivatives, efflux pumps have been identified as a significant factor in resistance. For example, some phenylthiazole compounds have shown a lack of activity against certain Gram-negative bacteria due to the presence of both the outer membrane and drug efflux pumps. nih.gov The NorA efflux pump, a member of the major facilitator superfamily (MFS), is a well-studied example in bacteria like Staphylococcus aureus and is responsible for conferring resistance to various antimicrobial agents. mdpi.com Studies have investigated thiazole-derived compounds as potential inhibitors of these efflux pumps, aiming to restore the efficacy of existing antibiotics. mdpi.com

Another primary mechanism of resistance involves the alteration of the drug's molecular target. nih.gov This can occur through spontaneous mutations in the gene encoding the target protein. These mutations can lead to changes in the amino acid sequence and, consequently, the three-dimensional structure of the target protein. Such structural changes can reduce the binding affinity of the thiazole derivative to its target, rendering the drug less effective or completely ineffective.

For instance, in fungal pathogens, resistance to azole drugs, which share structural similarities with thiazoles, often arises from mutations in the gene for lanosterol (B1674476) 14α-demethylase (CYP51), the enzyme target. nih.gov Similarly, in cancer therapy, acquired mutations in target kinases are a common mechanism of resistance to kinase inhibitors, some of which are based on the thiazole scaffold. nih.govresearchgate.net For example, mutations in the c-KIT gene can lead to resistance against the thiazole-containing drug imatinib (B729) in gastrointestinal stromal tumors. researchgate.net

A third mechanism of resistance is the enzymatic inactivation or degradation of the drug. Pathogens may produce enzymes that can chemically modify the thiazole derivative, altering its structure and rendering it inactive. This can involve processes such as hydrolysis, oxidation, or the transfer of chemical groups. While direct evidence for the enzymatic degradation of this compound is not extensively documented in the provided context, the chemical stability of the thiazole ring can be compromised by certain enzymatic systems. Studies on the degradation of other thiazole-containing compounds have shown that the thiazole core can be broken down by enzymatic processes, suggesting this as a potential, albeit less commonly cited, resistance mechanism. nih.gov

The following table summarizes key efflux pumps and target mutations involved in resistance to compounds structurally related to or including the thiazole scaffold.

| Resistance Mechanism | Specific Example | Organism/Disease | Related Compound Class | Reference |

| Efflux Pump Overexpression | NorA | Staphylococcus aureus | Thiazole derivatives, Fluoroquinolones | mdpi.commdpi.com |

| AcrAB | Escherichia coli | Phenylthiazoles, Linezolid | nih.gov | |

| Target Site Mutation | Y132F/H in Erg11p/CYP51 | Candida albicans | Azoles | nih.gov |

| V560G/D816V in c-KIT | Gastrointestinal Stromal Tumors | Imatinib (Thiazole-containing) | researchgate.net |

Understanding these resistance mechanisms is crucial for the development of new phenylthiazole acrylic acid derivatives that can circumvent these issues. Strategies may include designing molecules that are poor substrates for efflux pumps, have a higher binding affinity for the target to overcome mutational changes, or are resistant to enzymatic degradation.

Advanced Research Applications in Chemical Biology and Materials Science

Development of 3-(2-Phenylthiazol-4-yl)acrylic Acid as Chemical Probes for Biological Pathways

The inherent properties of the phenylthiazole moiety make it an attractive candidate for the development of chemical probes. Thiazole-based dyes, such as Thiazole (B1198619) Orange, are well-known for their fluorescent properties upon binding to nucleic acids, making them valuable for bioassays. nih.goveduhk.hk This suggests that the 2-phenylthiazole (B155284) core of the parent compound could serve as a fluorophore.

The design of fluorescent probes often involves integrating a fluorophore with a reactive group that can selectively interact with a biological target. The acrylic acid portion of this compound is an α,β-unsaturated carbonyl system, which can act as a Michael acceptor. This functionality is exploited in probe design; for instance, probes with acrylate (B77674) sites have been developed for the selective detection of biological thiols like cysteine. rsc.orgresearchgate.net The reaction mechanism involves a Michael addition of the thiol to the acrylate's double bond, which can trigger a significant change in fluorescence, allowing for sensitive detection and imaging in living cells. rsc.orgresearchgate.net

Therefore, derivatives of this compound could be engineered as:

Turn-on fluorescent probes: Where the molecule is initially non-fluorescent but becomes highly fluorescent upon reacting with a specific analyte.

Activity-based probes: To covalently label enzymes or other proteins that have a reactive nucleophile in their active site.

Stains for bio-imaging: Leveraging the potential of the phenylthiazole core to intercalate or bind with specific cellular components, similar to how Thiazole Orange binds to RNA, for specific staining and imaging in live cells. nih.govrsc.org

Exploration of Thiazole Acrylic Acid Scaffolds as Ligands for Novel Biological Targets

The thiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds and its ability to interact with a wide range of biological targets. mdpi.com The structural versatility of thiazole derivatives allows them to be tailored for specific interactions, leading to the discovery of ligands for novel targets. mdpi.com

Research into compounds structurally related to this compound has revealed a broad spectrum of biological activities. These derivatives have been synthesized and evaluated for anticancer, antiviral, and enzyme inhibitory effects. For example, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have shown promising antiproliferative activity against lung cancer cells, potentially by targeting SIRT2 and EGFR. mdpi.com Other 2-phenylthiazole derivatives have been investigated as cytotoxic agents against various cancer cell lines and as inhibitors of enzymes like butyrylcholinesterase. nih.govresearchgate.net The phenylthiazole scaffold has also been a template for designing agents that inhibit flaviviruses. nih.gov

| Thiazole Derivative Class | Biological Target/Activity | Example Research Finding | Reference |

|---|---|---|---|

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Anticancer (Lung Cancer) | Exhibited potent cytotoxicity against A549 lung cancer cells, with IC50 values surpassing that of cisplatin. | mdpi.com |

| 2-Phenylthiazole-4-carboxamides | Anticancer (Breast, Colon) | Showed cytotoxic activity against T47D, Caco-2, and HT-29 human cancer cell lines. | nih.gov |

| N-phenylthiazole derivatives | Butyrylcholinesterase Inhibition | A derivative showed inhibitory activity with an IC50 value of 75.12 μM, interacting with the enzyme's peripheral anionic site. | researchgate.net |

| Phenylthiazole analogues | Antiviral (Flavivirus) | Derivatives were designed and synthesized to inhibit flaviviruses by targeting their E-protein. | nih.gov |

Contribution to Rational Drug Design Methodologies and Scaffold Hopping Approaches

Rational drug design relies on understanding the interaction between a small molecule and its biological target to design and synthesize novel, more potent, and selective compounds. The this compound structure represents a valuable scaffold for such endeavors. Its rigid phenylthiazole core provides a defined orientation for substituents, while the acrylic acid tail offers a point for modification to modulate properties like solubility, cell permeability, and target binding affinity.

Molecular docking studies are frequently employed to predict how thiazole derivatives bind to target proteins, guiding the synthesis of more effective compounds. researchgate.netekb.eg The thiazole scaffold is also central to "scaffold hopping," a strategy where the core structure of a known active compound is replaced by a different, often isosteric, ring system to discover new chemical classes with similar biological activity but potentially improved properties, such as better pharmacokinetics or a novel intellectual property position. The phenylthiazole moiety can be considered a bioisostere for other aromatic or heteroaromatic systems, making it a useful component in scaffold hopping libraries.

Investigation of Agricultural Applications: Fungicidal, Antiviral, and Plant Activator Mechanisms

Beyond medicine, thiazole derivatives have significant potential in agriculture. The need for new, effective fungicides to combat plant diseases that threaten crop yields is a major driver of this research. nih.gov

Fungicidal Activity: Phenylthiazole has been identified as a promising antifungal skeleton for discovering new fungicides. nih.gov Numerous studies have demonstrated the potent activity of thiazole derivatives against a wide range of phytopathogenic fungi. nih.govnih.govnih.gov For instance, certain phenylthiazole derivatives containing an acylhydrazone moiety showed significant inhibition of fungi like Pestalotiopsis theae and Gloeosporium camelliae. nih.gov Another study highlighted that newly synthesized thiazole derivatives exhibited very strong antifungal effects against clinical Candida albicans strains at low concentrations. nih.gov The mechanism of action is thought to involve disruption of the fungal cell wall and/or cell membrane. nih.gov

Antiviral Activity: Thiazole derivatives have also been explored for their antiviral properties. ktu.edumdpi.com Some substituted aminothiazole compounds have shown significant activity against influenza A virus. ktu.edumdpi.com In the context of plant health, the natural product Camalexin (3-thiazol-2-yl-indole), an indole (B1671886) alkaloid phytoalexin, possesses antifungal and antiviral activities, showcasing the role of the thiazole ring in plant defense mechanisms. mdpi.com

Plant Activator Mechanisms: Research into acrylic thiazole copolymer microspheres has demonstrated their potential not only for long-lasting antimicrobial activity but also for promoting plant growth. researchgate.net This suggests a dual function where the compound can both protect the plant from pathogens and potentially act as a plant activator, stimulating its natural defense systems or growth pathways.

| Application | Thiazole Derivative Type | Target Pathogen/Effect | Key Finding | Reference |

|---|---|---|---|---|

| Fungicidal | Phenylthiazole acylhydrazones | Pestalotiopsis theae, Gloeosporium camelliae | Inhibition rates exceeded 50% at 50 µg/mL. | nih.gov |

| Fungicidal | (2-(cyclopropylmethylidene)hydrazinyl)thiazoles | Candida albicans (clinical isolates) | Showed very strong activity with MIC values as low as 0.008 µg/mL. | nih.gov |

| Antifungal | (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(aryl)thiazoles | Candida albicans biofilm | Inhibited more than 50% of biofilm formation at a low concentration of 12.5 μg mL−1. | nih.gov |

| Antiviral | Aminothiazole derivatives | Influenza A virus | A compound with a 4-trifluoromethylphenyl substituent showed antiviral activity comparable to oseltamivir. | ktu.edumdpi.com |

| Plant Growth | Acrylic thiazole copolymers | General plant growth | Demonstrated potential for plant growth promotion in addition to antimicrobial effects. | researchgate.net |

Potential in Functional Materials and Supramolecular Chemistry

The structure of this compound is well-suited for applications in materials science. The acrylic acid moiety is a well-known monomer used in the synthesis of a vast array of polymers. nih.govmdpi.com The polymerization of acrylic acid and its esters can be initiated by various methods to create materials with tailored properties. scilit.comgoogle.com The incorporation of the phenylthiazole group into a polymer backbone could impart specific functions, such as antimicrobial properties, as demonstrated by acrylic thiazole copolymer microspheres. researchgate.net